五氟(碘甲基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

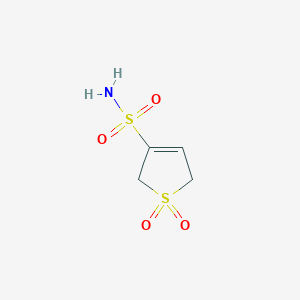

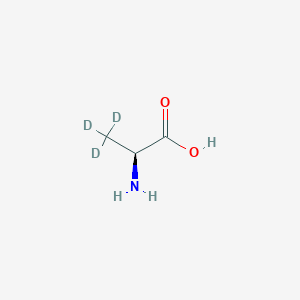

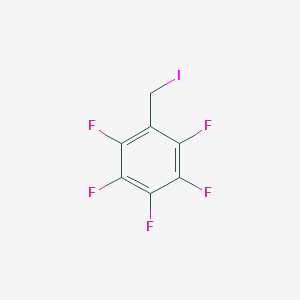

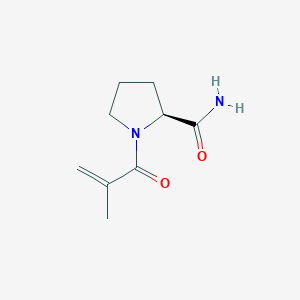

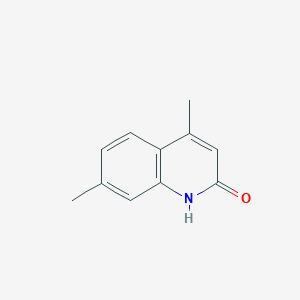

Pentafluoro-(iodomethyl)benzene: is an organofluorine compound with the molecular formula C7H2F5I . It consists of a benzene ring substituted with five fluorine atoms and one iodomethyl group. This compound is known for its unique chemical properties and reactivity, making it a valuable substance in various scientific and industrial applications .

科学研究应用

Chemistry:

Catalyst Preparation: Pentafluoro-(iodomethyl)benzene is used in the preparation of catalysts, particularly in ethene oligomerization.

Biology and Medicine:

Radical Ion Formation: The compound is used to study the formation of radical ions in aqueous solutions.

Industry:

Plasma Processing:

作用机制

Target of Action

Pentafluoro-(iodomethyl)benzene, also known as Iodopentafluorobenzene, is primarily used in the preparation of potent competitive inhibitors of Type II Dehydroquinase . Dehydroquinase is an enzyme that plays a crucial role in the biosynthetic pathway of aromatic amino acids in microorganisms .

Mode of Action

It is known to form supramolecular complexes with aromatic electron donors by forming halogen bonds to form discrete heterodimeric aggregates . This suggests that it may interact with its targets through halogen bonding, leading to changes in the target’s function.

Biochemical Pathways

Pentafluoro-(iodomethyl)benzene is involved in the inhibition of the biochemical pathway of aromatic amino acid biosynthesis . By inhibiting the enzyme Dehydroquinase, it disrupts this pathway, affecting the downstream production of aromatic amino acids in microorganisms .

Pharmacokinetics

Its physical properties such as density (21±01 g/cm3), boiling point (1994±400 °C at 760 mmHg), and vapor pressure (05±04 mmHg at 25°C) suggest that it may have low bioavailability due to its high boiling point and low vapor pressure .

Result of Action

The primary result of Pentafluoro-(iodomethyl)benzene’s action is the inhibition of the enzyme Dehydroquinase, leading to a disruption in the biosynthesis of aromatic amino acids in microorganisms . This can potentially lead to the death of the microorganism or halt its growth.

Action Environment

The action, efficacy, and stability of Pentafluoro-(iodomethyl)benzene can be influenced by various environmental factors. For instance, its boiling point and vapor pressure suggest that it may be more stable and effective in a low-temperature environment . .

准备方法

Synthetic Routes and Reaction Conditions:

Defluorination of Highly Fluorinated Cyclohexanes: One method involves the defluorination of highly fluorinated cyclohexanes over hot nickel or iron.

Dehydrofluorination of Polyfluorinated Cyclohexane: Another method involves the dehydrofluorination of polyfluorinated cyclohexane using a hot aqueous solution of potassium hydroxide (KOH).

Industrial Production Methods: While specific industrial production methods for pentafluoro-(iodomethyl)benzene are not widely documented, the synthesis typically involves the aforementioned laboratory techniques scaled up for industrial use.

化学反应分析

Types of Reactions:

Substitution Reactions: Pentafluoro-(iodomethyl)benzene can undergo substitution reactions where the iodine atom is replaced by other substituents.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under mild conditions.

Oxidation and Reduction Reactions: Specific reagents and conditions vary depending on the desired transformation.

Major Products:

Substitution Reactions: Products typically include derivatives where the iodine atom is replaced by another functional group.

Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.

相似化合物的比较

Pentafluorobenzene: Consists of a benzene ring substituted with five fluorine atoms.

Iodopentafluorobenzene: Similar to pentafluoro-(iodomethyl)benzene but lacks the methyl group.

Uniqueness: Pentafluoro-(iodomethyl)benzene is unique due to the presence of both fluorine and iodine substituents, which confer distinct reactivity and properties compared to other fluorinated benzenes.

属性

IUPAC Name |

1,2,3,4,5-pentafluoro-6-(iodomethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5I/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKQNUNUFNYQFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376680 |

Source

|

| Record name | Pentafluoro-(iodomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111196-50-0 |

Source

|

| Record name | Pentafluoro-(iodomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B52459.png)

![[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B52465.png)